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molecular formula C9H6FN B7855969 4-Fluorocinnamonitrile

4-Fluorocinnamonitrile

Cat. No. B7855969
M. Wt: 147.15 g/mol
InChI Key: WVWTVBZOOBKCKI-UHFFFAOYSA-N
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Patent
US04012377

Procedure details

p-Fluorocinnamaldehyde (9.0 g.) was refluxed for 1 hr. in 98% formic acid containing sodium formate (10 g.) and hydroxylamine hydrochloride (7 g.). The solution was cooled and poured into water (275 ml.), giving a solid. This was washed well with water, leaving p-fluorocinnamonitrile (6.21 g., 70%), m.p. 64°-65°, λmax. (EtOH) 271 nm ε 22500.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
275 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][C:5]([CH:6]=[CH:7][CH:8]=O)=[CH:4][CH:3]=1.C([O-])=O.[Na+].Cl.[NH2:17]O.O>C(O)=O>[F:1][C:2]1[CH:11]=[CH:10][C:5]([CH:6]=[CH:7][C:8]#[N:17])=[CH:4][CH:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
FC1=CC=C(C=CC=O)C=C1
Step Two
Name
Quantity
275 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C(=O)[O-].[Na+]
Name
Quantity
7 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
giving a solid
WASH
Type
WASH
Details
This was washed well with water

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=CC#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.21 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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